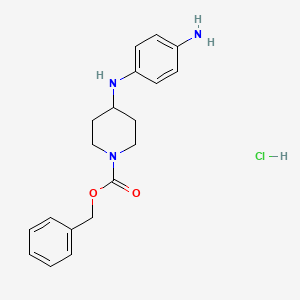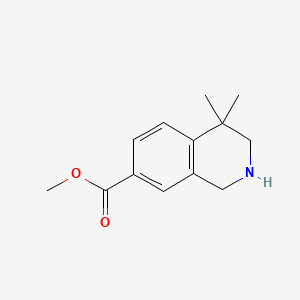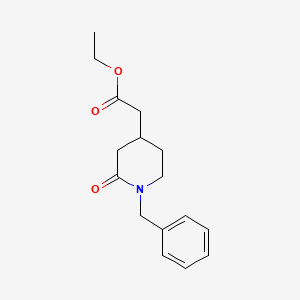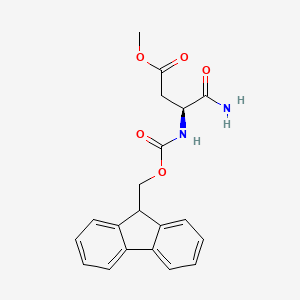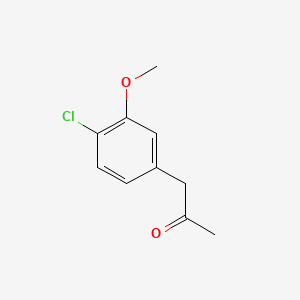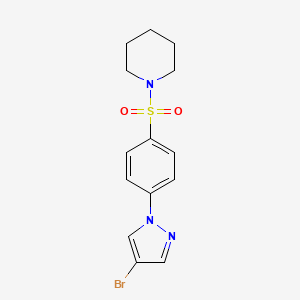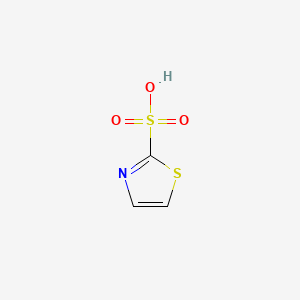
Thiazole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole-2-sulfonic acid is a chemical compound with the molecular formula C3H3NO3S2. It has an average mass of 165.191 Da and a monoisotopic mass of 164.955429 Da .
Synthesis Analysis
Thiazole compounds have been synthesized for various purposes, including as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . An efficient method for the synthesis of 2-thiazoleacetic acid involves the use of N-sulfonyl amidines . Another study reported the synthesis of 4-(4-substitutedphenyl)-2-[2-[4-(ethyl/phenyl)cyclohexylidene] hydrazinyl]thiazole derivatives .Molecular Structure Analysis
The molecular structure of Thiazole-2-sulfonic acid consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
Thiazole compounds have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The thiazole ring is a significant platform in a number of medicinally relevant molecules .Physical And Chemical Properties Analysis
Thiazole-2-sulfonic acid has an average mass of 165.191 Da and a monoisotopic mass of 164.955429 Da .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications : Thiazole derivatives, including those related to Thiazole-2-sulfonic acid, are significant in medicinal chemistry due to their presence in various natural and synthetic medicinally important compounds. They have shown diverse biological activities, such as antimicrobial, antiretroviral, antifungal, antihistaminic, and antithyroid activities. Notably, thiazole is a core component of the penicillin nucleus and is integral to certain anticancer drugs (Chhabria et al., 2016).
Photophysical Properties : Research has focused on the synthesis of thiazoles with sulfur-containing functional groups to study their photophysical properties. These studies contribute to understanding the effects of sulfur-containing functional groups on the electronic structures of thiazoles, which is important in applications like fluorescent molecules used in material sciences and biomolecular sensing (Murai, Furukawa, & Yamaguchi, 2018).
Chemical Synthesis and Catalysis : Thiazole derivatives have been synthesized using various methods, including using magnetic nano zirconia–sulfuric acid as a catalyst. This approach provides a rapid and efficient route to thiazole derivatives, indicating its potential in industrial and laboratory chemical synthesis (Nakhaei, 2017).
Application in Dyes and Sensing : Thiazole derivatives have been applied in the dyeing of polyester fabrics, demonstrating good fastness properties. These compounds also exhibit significant antimicrobial activity, highlighting their dual utility in textiles and pharmaceuticals (Gaffer, Fouda, & Khalifa, 2016). Additionally, thiazole sulfonamide-based chemosensors have been developed for zinc sensing, indicating their potential in analytical chemistry (Helal, Kim, & Kim, 2010).
Direcciones Futuras
Thiazole derivatives continue to be of interest in the development of various drugs and biologically active agents . The thiazole ring is a significant platform in a number of medicinally relevant molecules, and researchers continue to synthesize compounds containing the thiazole ring with variable substituents as target structures .
Propiedades
IUPAC Name |
1,3-thiazole-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3S2/c5-9(6,7)3-4-1-2-8-3/h1-2H,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYGOLGTZZLECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-2-sulfonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


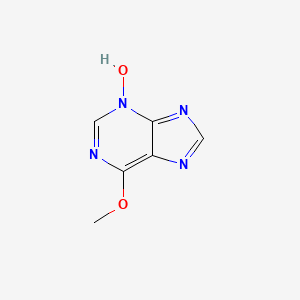
![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)
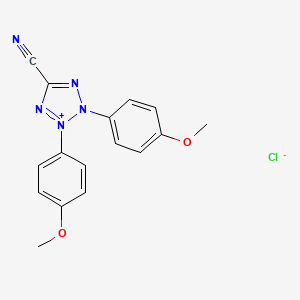
![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)
